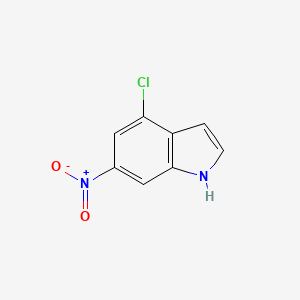

4-Chloro-6-nitro-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Chemical and Life Sciences

Indole derivatives are at the forefront of medicinal chemistry research, with applications spanning anti-inflammatory, antimicrobial, antiviral, and anticancer agents. biosynth.comopenmedicinalchemistryjournal.com The structural versatility of the indole ring allows for the exploration of diverse chemical space, leading to the development of novel therapeutic agents. biosynth.com In addition to their medicinal applications, indole-based compounds are utilized in materials science, agrochemicals, and as dyes. openmedicinalchemistryjournal.com The ability of the indole nucleus to participate in various chemical transformations makes it a valuable synthon for organic chemists.

Overview of Halogenated and Nitrated Indoles in Contemporary Research

The introduction of halogen atoms and nitro groups onto the indole scaffold significantly alters its electronic and steric properties, providing a powerful tool for modulating molecular interactions and reactivity.

Halogenated Indoles: The incorporation of halogens can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability. Halogen atoms can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and catalysis. beilstein-journals.org Research has shown that halogenated indoles exhibit a range of biological activities, including antimicrobial and antibiofilm properties. nih.govfrontiersin.org For example, 7-benzyloxyindole (B21248) and other halogenated indoles have been shown to inhibit the formation of Candida albicans biofilms. nih.gov

Nitrated Indoles: The nitro group is a strong electron-withdrawing group that can profoundly influence the chemical reactivity of the indole ring. Nitrated indoles are important synthetic intermediates, often used in the preparation of aminoindoles and other derivatives through reduction of the nitro group. researchgate.net The synthesis of nitroindoles itself can be challenging, often requiring specific, non-acidic nitrating agents to avoid polymerization of the indole core. bhu.ac.innih.gov These compounds are investigated for their potential in various therapeutic areas. researchgate.net

Specific Academic Context and Research Importance of 4-Chloro-6-nitro-1H-indole

This compound is a disubstituted indole derivative that combines the features of both a halogenated and a nitrated indole. This specific substitution pattern makes it a valuable compound in academic and industrial research for several reasons:

Synthetic Intermediate: Its structure provides multiple reaction sites for further chemical modification. The chlorine atom can be displaced through nucleophilic substitution reactions, while the nitro group can be reduced to an amine, which can then be further functionalized. This makes it a key building block for the synthesis of more complex molecules.

Research Chemical: It serves as a tool compound for investigating the structure-activity relationships of indole derivatives. By comparing its biological or material properties to other substituted indoles, researchers can gain insights into the effects of the chloro and nitro substituents at the 4- and 6-positions.

The compound is primarily used in pharmaceutical and chemical research and is available from various chemical suppliers for research and development purposes. chemscene.combldpharm.com

Chemical and Physical Properties of this compound

The physicochemical properties of this compound are crucial for its application in synthesis and research.

| Property | Value |

| Molecular Formula | C₈H₅ClN₂O₂ |

| Molecular Weight | 196.59 g/mol |

| Melting Point | 139 °C |

| Boiling Point | 319 °C (Predicted) |

| Density | 1.54 g/cm³ (Predicted) |

| LogP (Octanol-Water Partition Coefficient) | 2.40 - 2.47 (Predicted) |

| pKa (acidic) | 15.17 ± 0.30 (Predicted) |

| CAS Number | 245524-95-2 |

Data sourced from various chemical databases and prediction models. epa.govchemicalbook.comsynblock.com

Synthesis of this compound

The synthesis of polysubstituted indoles like this compound typically involves multi-step reaction sequences. While specific, detailed synthetic routes for this exact compound are not extensively published in readily available literature, general methods for the synthesis of chloro- and nitro-substituted indoles can be inferred.

A plausible synthetic strategy could involve:

Nitration of a substituted aniline (B41778) or acetophenone (B1666503) precursor. For instance, the nitration of an appropriately substituted acetophenone is a common step in building the indole framework. google.com

Formation of the indole ring system. This can be achieved through various named reactions such as the Fischer, Reissert, or Batcho-Leimgruber indole syntheses. The Batcho–Leimgruber indole synthesis is known to be effective for preparing substituted indoles. researchgate.net

Halogenation or nitration of a pre-formed indole. The direct halogenation and nitration of the indole ring are also common strategies. However, the regioselectivity of these reactions is highly dependent on the substituents already present on the ring and the reaction conditions used. frontiersin.orgbhu.ac.in For example, nitration of indole under strongly acidic conditions often leads to substitution on the benzene (B151609) ring, whereas non-acidic conditions can favor substitution at the C3 position of the pyrrole (B145914) ring. bhu.ac.in

The synthesis of related compounds, such as (4-nitro-1H-indol-6-yl)phosphonates, has been achieved through the Batcho–Leimgruber synthetic protocol starting from a dinitrophenylphosphonate. researchgate.net Similarly, the synthesis of various nitroindoles has been described, highlighting the challenges and strategies for controlling regioselectivity. acs.org

Research Applications of this compound

The primary application of this compound in academic research is as a synthetic building block. Its bifunctional nature allows for a diverse range of chemical transformations.

Precursor for Substituted Indoles: The chloro and nitro groups can be selectively or sequentially modified to introduce a variety of other functional groups. For example, the nitro group can be reduced to an amine, creating a nucleophilic site for further reactions. This is a common strategy in the synthesis of biologically active molecules.

Scaffold for Medicinal Chemistry: The core structure of this compound can be elaborated to generate libraries of compounds for screening against various biological targets. The electronic properties conferred by the chloro and nitro groups can be crucial for binding to specific enzymes or receptors. Research into related chloro-nitro-indazole derivatives has shown potential antileishmanial activity, suggesting that similar indole structures could be of interest for antiparasitic drug discovery. nih.govtandfonline.com

While direct biological activity data for this compound is not widely reported, its utility as an intermediate in the synthesis of potentially bioactive compounds is its main contribution to the field. For instance, other nitro-substituted indole derivatives serve as key intermediates in the synthesis of drugs targeting inflammatory conditions.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-6-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTHJQZWPMDVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646170 | |

| Record name | 4-Chloro-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-11-9, 245524-94-1 | |

| Record name | 4-Chloro-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 6 Nitro 1h Indole and Its Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for indole (B1671886) synthesis have been refined over decades and remain fundamental in organic chemistry for their reliability and broad applicability.

One of the oldest and most important methods for preparing substituted indoles is the Fischer indole synthesis, discovered by Emil Fischer in 1883. thermofisher.comwikipedia.org This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or a ketone. thermofisher.comyoutube.com For the synthesis of 4-Chloro-6-nitro-1H-indole, the logical starting materials would be (3-chloro-5-nitrophenyl)hydrazine and a suitable carbonyl compound that can provide the remaining two carbons of the pyrrole (B145914) ring.

The mechanism proceeds through several key steps:

Hydrazone Formation : The initial reaction between the phenylhydrazine and the carbonyl compound forms a phenylhydrazone. wikipedia.org

Tautomerization : The phenylhydrazone isomerizes to its corresponding enamine (or 'ene-hydrazine') form. wikipedia.orgjk-sci.com

beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a concerted, cyclic beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, which is the core of the Fischer synthesis. This step forms a new carbon-carbon bond and cleaves the weak nitrogen-nitrogen bond. wikipedia.orgyoutube.comyoutube.com

Aromatization and Cyclization : The resulting diimine intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine carbon, forming the five-membered ring. youtube.com

Elimination : Finally, the elimination of an ammonia molecule under the acidic conditions yields the aromatic indole ring. wikipedia.orgyoutube.com

The reaction can be catalyzed by various Brønsted acids, such as hydrochloric acid and sulfuric acid, or Lewis acids like zinc chloride. wikipedia.org The presence of strong electron-withdrawing groups like the chloro and nitro substituents on the phenylhydrazine ring can hinder the reaction by reducing the nucleophilicity of the aniline (B41778) nitrogen, often requiring harsher conditions. youtube.com

Table 1: Key Stages of the Fischer Indole Synthesis

| Step | Intermediate/Process | Description |

|---|---|---|

| 1 | Phenylhydrazone Formation | Condensation of (3-chloro-5-nitrophenyl)hydrazine with a carbonyl compound. |

| 2 | Enamine Tautomerization | Isomerization to the more reactive ene-hydrazine intermediate. |

| 3 | beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement | Acid-catalyzed rearrangement to form a diimine. wikipedia.org |

| 4 | Cyclization | Intramolecular cyclization to form a five-membered aminoacetal ring. jk-sci.com |

The Batcho–Leimgruber indole synthesis is a highly effective two-step method that provides a popular alternative to the Fischer synthesis, particularly in the pharmaceutical industry. wikipedia.org This process begins with an ortho-nitrotoluene derivative. wikipedia.org To synthesize this compound, a suitable precursor would be 1-chloro-4-methyl-3,5-dinitrobenzene.

The synthesis involves two main steps:

Enamine Formation : The ortho-nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.orgyoutube.com The acidic methyl protons of the nitrotoluene condense with the reagent to form a vinylogous nitroarene, specifically a β-dimethylamino-2-nitrostyrene intermediate. wikipedia.orgresearchgate.net These intermediates are often intensely colored due to their extended push-pull conjugation system. wikipedia.org

Reductive Cyclization : The intermediate enamine undergoes reductive cyclization. The nitro group is reduced to an amino group, which then cyclizes onto the enamine, followed by the elimination of the secondary amine (e.g., dimethylamine) to form the indole ring. wikipedia.orgyoutube.com Various reducing agents can be employed, including Raney nickel with hydrazine (B178648), palladium on carbon (Pd/C) with hydrogen, or iron in acetic acid. wikipedia.orgcolab.ws

This method is advantageous as it proceeds under milder conditions than the Fischer synthesis and can produce high yields of polysubstituted indoles. wikipedia.orgresearchgate.net

Beyond the specific protocol of Batcho and Leimgruber, a broader class of reactions involves the reductive cyclization of suitably substituted nitroaromatics. beilstein-journals.org A common strategy is the cyclization of 2-nitrostyrene derivatives. For the target compound, this would require a precursor like 1-chloro-5-nitro-2-(2-nitrovinyl)benzene.

In this approach, the reduction of the nitro group on the vinyl side chain initiates an intramolecular cyclization. The resulting intermediate can then form the pyrrole ring. Palladium-catalyzed reductive cyclizations are particularly effective, often utilizing carbon monoxide as the deoxygenating agent. beilstein-journals.orgnih.gov This methodology is valued for its tolerance of various functional groups. nih.gov Another variant involves the reductive cyclization of indolylnitrochalcone intermediates, which can be achieved using reagents like iron in the presence of hydrochloric acid (Fe/HCl). nih.gov

Complex indoles are often constructed through multi-step sequences where the indole core is assembled progressively. lumenlearning.com This approach offers flexibility in introducing various substituents. A synthesis for this compound could start from a simpler, commercially available substituted benzene (B151609), such as 3-chloro-5-nitroaniline.

A hypothetical sequence could involve:

Introduction of a side chain : An ortho-lithiation or palladium-catalyzed cross-coupling reaction (e.g., Heck, Sonogashira) could be used to install a two-carbon unit adjacent to one of the functional groups on the benzene ring. mdpi.comnih.gov

Functional group manipulation : Conversion of existing functional groups to facilitate cyclization. For example, reducing a nitro group to an amine or converting a carbonyl to an alkyne.

Cyclization : The final ring-closing step to form the indole nucleus. This could be an intramolecular Heck reaction or a related palladium-catalyzed C-N bond formation. nih.gov

These multi-step pathways allow for precise control over the substitution pattern of the final indole product. nih.gov

Modern and Sustainable Synthetic Approaches

In response to growing environmental awareness, modern synthetic chemistry emphasizes the development of sustainable and "green" methodologies. beilstein-journals.orgtandfonline.com

The principles of green chemistry are increasingly being applied to the synthesis of indoles to reduce waste, avoid hazardous materials, and improve energy efficiency. researchgate.netgoogle.com While specific green syntheses for this compound are not widely documented, general green approaches to indole synthesis are applicable.

Key green strategies include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and increase product yields for many traditional indole syntheses, including the Fischer and Batcho-Leimgruber methods. tandfonline.comresearchgate.nettandfonline.com

Use of Green Solvents : Replacing traditional organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep-eutectic liquids is a core principle. google.comtandfonline.com Some syntheses have been developed to proceed in aqueous micellar media, which act as nanoreactors. mdpi.com

Catalysis : The development of reusable or more efficient catalysts, such as nanocatalysts, can minimize waste. tandfonline.com For example, iodine has been used as an inexpensive and low-toxicity catalyst for some indole syntheses in water. beilstein-journals.org

One-Pot and Multicomponent Reactions (MCRs) : Designing synthetic sequences where multiple steps are performed in a single reaction vessel (one-pot) or where three or more reactants combine in a single step (MCRs) improves atom economy and reduces the need for purification of intermediates. rsc.org

Table 2: Comparison of Synthetic Approaches

| Methodology | Key Reactants | Conditions | Advantages |

|---|---|---|---|

| Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | Strong acid, heat wikipedia.org | Widely applicable, well-established. thermofisher.com |

| Batcho-Leimgruber | o-Nitrotoluene, Formamide Acetal | Two steps: enamine formation, reduction wikipedia.org | High yields, milder conditions. wikipedia.org |

| Reductive Cyclization | 2-Nitrostyrene derivative | Reducing agent (e.g., Pd/CO, Fe/HCl) beilstein-journals.orgnih.gov | Good functional group tolerance. nih.gov |

| Green Approaches | Various | Microwave, aqueous media, green catalysts tandfonline.comtandfonline.com | Environmentally friendly, efficient. tandfonline.com |

Green Chemistry Principles in Indole Synthesis

Solvent-Free Methodologies

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, often leading to cleaner reactions, easier workups, and reduced environmental impact. sciforum.net Several classical indole syntheses have been adapted to solvent-free conditions, which could be applicable to the synthesis of this compound.

One such method is the Bischler indole synthesis, which involves the reaction of an α-haloketone with an arylamine. A solvent-free approach to this synthesis has been developed involving the solid-state reaction of anilines and phenacyl bromides in the presence of sodium bicarbonate to form N-phenacylanilines. organic-chemistry.org Subsequent microwave irradiation of these intermediates provides a mild and environmentally friendly route to 2-arylindoles. sciforum.netorganic-chemistry.org For the target molecule, a plausible route would involve a suitably substituted aniline, such as 3-chloro-5-nitroaniline, reacting with an appropriate α-haloketone.

Another classical method adaptable to solvent-free conditions is the Madelung synthesis, which produces indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. sciforum.netwikipedia.org Microwave-assisted, solvent-free Madelung reactions have been successfully performed using potassium tert-butoxide as the base. sciforum.net This could potentially be applied to the synthesis of this compound from N-(2-methyl-3-chloro-5-nitrophenyl)acetamide.

Recent developments have also shown that the Fischer indole synthesis, a reaction between a phenylhydrazine and an aldehyde or ketone, can be performed under solvent-free conditions catalyzed by p-toluenesulfonic acid with microwave assistance. rsc.org

| Reaction Name | General Conditions | Potential Applicability for this compound |

| Bischler Synthesis | Solid-state reaction of aniline and phenacyl bromide, followed by microwave irradiation. organic-chemistry.org | Reaction of 3-chloro-5-nitroaniline with a suitable α-haloketone. |

| Madelung Synthesis | N-acyl-o-toluidine with potassium tert-butoxide under microwave irradiation. sciforum.net | Cyclization of N-(2-methyl-3-chloro-5-nitrophenyl)acetamide. |

| Fischer Synthesis | Phenylhydrazine and a ketone with p-TSA under microwave irradiation. rsc.org | Reaction of (3-chloro-5-nitrophenyl)hydrazine with an appropriate aldehyde or ketone. |

Microwave-Assisted Reaction Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields, often under milder conditions than conventional heating. rsc.org This technique is particularly effective for reactions with polar intermediates, a common feature in many indole syntheses. sciforum.net

The Bischler indole synthesis, as mentioned previously, can be significantly enhanced by microwave irradiation, reducing reaction times from hours to minutes. organic-chemistry.orgthieme-connect.com For instance, the cyclization of N-phenacylanilines can be achieved in 45-60 seconds at 540 W. thieme-connect.com A one-pot variation, irradiating a mixture of anilines and phenacyl bromides, has also been developed, offering a simplified procedure and improved yields of 52-75%. organic-chemistry.org

Similarly, the Madelung reaction can be performed under microwave irradiation in solvent-free conditions, providing a rapid alternative to the harsh, high-temperature classical method. sciforum.net For example, N-o-tolylbenzamide can be converted to 2-phenyl-1H-indole in 40% yield when irradiated with potassium tert-butoxide. sciforum.net

Furthermore, microwave-assisted palladium-catalyzed intramolecular coupling of N-aryl β-nitroenamines has been shown to produce 3-nitroindoles with complete regioselectivity in good yields. nih.govacs.orgacs.orgnih.gov This method could be adapted by starting with an appropriately substituted o-bromoaniline to construct the desired this compound skeleton. acs.org The use of a polar solvent like DMF under microwave irradiation significantly improves the yield of the cyclization product. acs.org

| Synthesis | Reactants | Conditions | Yield |

| Bischler (one-pot) | Anilines and phenacyl bromides (2:1 mixture) | Microwave irradiation | 52-75% organic-chemistry.org |

| Madelung | 4-tert-butyl-N-o-tolylbenzamide and potassium tert-butoxide | Microwave (1000W), 20 min | 64% sciforum.net |

| Arene-Alkene Coupling | N-aryl β-nitroenamines | Pd(PPh₃)₄, DIPEA, DMF, Microwave | up to 81% acs.org |

Catalysis with Reusable Systems (e.g., metal-linked amino acid complexes, clay catalysts)

The development of reusable catalytic systems is a key aspect of sustainable chemistry, aiming to reduce waste and cost. Magnetic nanoparticles (MNPs) have gained attention as supports for catalysts due to their high surface area and ease of separation from the reaction mixture using an external magnet. researchgate.net These have been employed in the synthesis of various indole derivatives. For instance, copper-ferrite nanoparticles (CuFe₂O₄) have been used to catalyze the synthesis of 2-substituted indoles.

Clay catalysts, such as K10 montmorillonite, have also been utilized in solvent-free microwave-assisted reactions, demonstrating their potential as green catalysts. academie-sciences.fr While specific applications of these reusable catalysts for the synthesis of this compound are not extensively documented, their success in other indole syntheses suggests their potential applicability. For example, ZnO nanoparticles have been used for the synthesis of indolyl chromenes in aqueous media. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Indole Functionalization

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds and have been widely used in the synthesis and functionalization of indoles. mdpi.comnih.gov For a molecule like this compound, these reactions could be used in two main ways: constructing the indole ring or functionalizing a pre-existing indole core.

For instance, a Larock indole synthesis could be envisioned, involving the palladium-catalyzed annulation of a substituted o-haloaniline with an alkyne. To obtain the target molecule, one might start with 2,4-dichloro-6-nitroaniline and an appropriate alkyne.

Alternatively, if one has a 4-chloro-1H-indole or a 6-nitro-1H-indole, palladium catalysis can be used to introduce the other substituent. However, direct C-H functionalization to introduce a nitro group is not typical. More commonly, a halogenated indole would be used in a cross-coupling reaction. For example, a 4,6-dichloro-1H-indole could potentially be selectively functionalized. A more direct application would be the further modification of this compound, for example, by coupling at other positions of the indole ring.

Recent advancements have also focused on the reductive arylation of nitroarenes with chloroarenes, a process that could potentially be adapted for intramolecular cyclization to form the indole ring. researchgate.netnih.gov

Selective Electrophilic Nitration Strategies

The introduction of a nitro group onto an existing 4-chloro-1H-indole scaffold via electrophilic aromatic substitution is a plausible route to this compound. The regioselectivity of this reaction is governed by the directing effects of the existing chloro substituent and the indole nucleus itself.

The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most reactive. To achieve substitution on the benzene ring, the C3 position often needs to be blocked, or the nitrogen protected. The chloro group at the C4 position is an ortho-, para-director and deactivating. The nitro group is a meta-director and strongly deactivating.

Nitration of substituted indoles can be challenging due to the sensitivity of the indole ring to strong acidic conditions typically used for nitration. nih.gov Milder nitrating agents are often preferred. A non-acidic and metal-free method for the regioselective nitration of indoles at the C3-position has been developed using ammonium tetramethylnitrate and trifluoroacetic anhydride. nih.gov While this method targets the C3 position, modifications to the substrate or reaction conditions could potentially alter the regioselectivity. Studies on the nitration of 4-substituted indoles have shown that the steric hindrance at the 4-position can influence the outcome of the reaction. rsc.org

1,3-Dipolar Cycloaddition Reactions (relevant to analogous nitrated heterocycles)

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. chesci.comwikipedia.orgslideshare.net This reaction involves a 1,3-dipole reacting with a dipolarophile (e.g., an alkene or alkyne). chesci.comyoutube.com In the context of nitroindoles, the electron-withdrawing nature of the nitro group can influence the reactivity of the indole system as a dipolarophile or as part of the 1,3-dipole.

While the indole double bonds themselves can act as dipolarophiles, a more common strategy involves attaching a 1,3-dipole or a dipolarophile to the indole nucleus and then performing the cycloaddition. For example, an azide (B81097) group could be introduced to the indole, which can then react with an alkyne in a Huisgen 1,3-dipolar cycloaddition to form a triazole ring fused or attached to the indole. wikipedia.org

N-tosyl and N-alkoxycarbonyl protected 3-nitroindoles have been shown to perform well in 1,3-dipolar cycloaddition reactions, yielding cycloadducts in high yields. frontiersin.org The electron-withdrawing nitro group enhances the electrophilicity of the 2,3-double bond of the indole, making it a good dipolarophile for reaction with various 1,3-dipoles.

Regioselective Synthesis Considerations for Indole Substitution Patterns

Achieving the specific 4-chloro-6-nitro substitution pattern on the indole ring requires careful consideration of regioselectivity in each synthetic step. The synthetic strategy can either involve the cyclization of a pre-substituted precursor or the sequential substitution of the indole nucleus.

If starting from a substituted aniline in a reaction like the Bischler or Madelung synthesis, the substituents must be in the correct positions on the starting material to ensure the desired product. For example, in a Fischer indole synthesis, one would need to start with (3-chloro-5-nitrophenyl)hydrazine. The availability and stability of such precursors are key considerations.

When functionalizing an existing indole, the inherent reactivity of the indole ring must be managed. The C3 position is the most nucleophilic, followed by C2, and then the positions on the benzene ring (C5 and C7 being more reactive than C4 and C6 in many cases). To achieve substitution at C4 and C6, one might employ a directing group strategy. For example, protecting the nitrogen with a bulky group can influence the site of electrophilic attack.

The interplay of the electronic effects of the chloro and nitro groups is also crucial. The chloro group is deactivating but ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing. If one were to introduce these substituents sequentially onto an indole ring, the order of introduction would significantly impact the regiochemical outcome. For instance, introducing the chloro group first at C4 would direct a subsequent nitration to the C5 or C7 positions, making the direct synthesis of the 6-nitro isomer challenging via this route without further directing strategies. Therefore, a cyclization approach starting with a correctly substituted benzene derivative is often a more reliable strategy for obtaining such specific substitution patterns.

Chemical Reactivity and Derivatization of 4 Chloro 6 Nitro 1h Indole

Transformations of the Nitro Group

The nitro group at the C-6 position is a key site for chemical modification, primarily through reduction reactions that yield various nitrogen-containing functional groups.

The most common transformation of the nitro group in 4-chloro-6-nitro-1H-indole is its reduction to a primary amino group, yielding 4-chloro-1H-indol-6-amine. This conversion is a fundamental step in the synthesis of various more complex indole (B1671886) derivatives. A variety of reducing agents and conditions can be employed to achieve this transformation with high efficiency.

Catalytic hydrogenation is a widely used method, often employing palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. thieme-connect.de This method is generally clean and effective. Other common reagents include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). organic-chemistry.org Lithium aluminium hydride (LiAlH4) is also a powerful reducing agent capable of converting the nitro group to an amine. google.com The choice of reagent can depend on the presence of other functional groups in the molecule and the desired selectivity.

| Reagent/Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol solvent, room temperature, atmospheric pressure | 4-Chloro-1H-indol-6-amine | Common, high-yield method. |

| Sn, HCl | Aqueous or alcoholic solvent, heating | 4-Chloro-1H-indol-6-amine | Classic method for nitro group reduction. |

| Fe, HCl/NH₄Cl | Aqueous/alcoholic mixture, reflux | 4-Chloro-1H-indol-6-amine | Alternative to tin, often used in industrial processes. |

| LiAlH₄ | Anhydrous ether or THF, reflux | 4-Chloro-1H-indol-6-amine | Powerful, non-selective reducing agent. google.com |

Beyond complete reduction to an amine, the nitro group can undergo partial reduction to yield other intermediates, such as hydroxylamines. This stepwise reduction proceeds first to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the amine. google.com While the hydroxylamine is often a transient species, it can sometimes be isolated under carefully controlled reaction conditions, such as using specific catalysts or milder reducing agents like zinc powder. mdpi.comgoogle.com The resulting 4-chloro-6-(hydroxylamino)-1H-indole can serve as a precursor for further synthetic elaborations. The accumulation of the hydroxylamine intermediate is a known phenomenon in the reduction of aromatic nitro compounds, as the final reduction step from hydroxylamine to amine can be the slowest in the sequence. google.com

Reactions Involving the Halogen (Chlorine) Moiety

The chlorine atom at the C-4 position is another key handle for derivatization, primarily through substitution reactions.

The chlorine atom on the benzene (B151609) ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the C-6 position, which is para to the chlorine. libretexts.orgyoutube.com This para-relationship is crucial as it allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com However, direct SNAr reactions on chloroindoles often require forcing conditions and may have limited scope.

More contemporary and versatile methods for functionalizing the C-4 position involve palladium-catalyzed cross-coupling reactions. These reactions have become standard for forming new carbon-carbon and carbon-nitrogen bonds on aryl halides.

Buchwald-Hartwig Amination: This reaction allows for the coupling of the C-4 position with a wide variety of primary and secondary amines to form 4-amino-6-nitro-1H-indole derivatives. wikipedia.orgnih.gov The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. wikipedia.orgbeilstein-journals.orglibretexts.org

Suzuki Coupling: This method enables the formation of a new carbon-carbon bond by coupling the chloroindole with an organoboron reagent, such as a boronic acid or ester. organic-chemistry.orgresearchgate.net This is a powerful tool for synthesizing 4-aryl- or 4-alkyl-6-nitro-1H-indoles. sumitomo-chem.co.jp

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., X-Phos), base (e.g., KOt-Bu), amine (R-NH₂) | 4-(Alkyl/Aryl)amino-6-nitro-1H-indole |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), organoboron reagent (R-B(OH)₂) | 4-(Alkyl/Aryl)-6-nitro-1H-indole |

Consequently, electrophilic attack is overwhelmingly directed to the electron-rich pyrrole (B145914) ring. The C-3 position of the indole nucleus is the most nucleophilic and is the primary site for electrophilic substitution. organic-chemistry.org The strong deactivation of the benzene ring by the chloro and nitro groups further enhances this inherent regioselectivity, ensuring that functionalization occurs almost exclusively on the pyrrole moiety.

Indole Ring Functionalization and Oxidation

Given the electronic properties described above, the pyrrole ring is the main locus of reactivity for functionalization reactions on the this compound scaffold.

Electrophilic substitution reactions preferentially occur at the C-3 position. Common examples include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C-3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). organic-chemistry.orgwikipedia.orgijpcbs.comchemistrysteps.com This provides this compound-3-carbaldehyde, a key intermediate for further synthesis.

Mannich Reaction: This three-component reaction involves formaldehyde, a secondary amine (like dimethylamine), and the indole to install an aminomethyl group at the C-3 position. wikipedia.orgorganic-chemistry.org The product is a gramine (B1672134) derivative, which can be used to introduce other functional groups.

Nitro-Mannich Reaction: A variation where a nitroalkane adds to an imine, this reaction can also be adapted for the functionalization of indoles. nih.govwikipedia.orgnih.gov

In addition to substitution, the indole ring can undergo oxidation. The double bond between C-2 and C-3 is susceptible to oxidation, which can lead to the formation of oxindole (B195798) derivatives. acs.org For example, oxidation of this compound could yield 4-chloro-6-nitroindolin-2-one, where the C-2 position is converted to a carbonyl group. Various oxidizing agents can be used, and the reaction pathway can be influenced by the specific reagents and conditions employed. acs.org

Electrophilic Aromatic Substitution on the Indole Nucleus

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles, typically occurring at the electron-rich C3 position of the pyrrole ring. For this compound, the reactivity in SEAr reactions is influenced by a combination of factors. The indole nitrogen pushes electron density into the pyrrole ring, strongly activating the C3 position for electrophilic attack. Conversely, the chloro group at C4 and the nitro group at C6 are electron-withdrawing, which deactivates the benzene portion of the molecule towards electrophilic substitution.

| Reaction Type | Typical Reagents | Expected Position of Substitution |

| Halogenation | Br₂, Cl₂, I₂ | C3 |

| Nitration | HNO₃, H₂SO₄ | C3 |

| Sulfonation | SO₃, H₂SO₄ | C3 |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | C3 |

| Vilsmeier-Haack Formylation | POCl₃, DMF or Ph₃P/ICH₂CH₂I, DMF | C3 |

Oxidation Pathways and Oxidized Derivatives of the Indole Ring

The indole ring is susceptible to oxidation, particularly at the electron-rich C2-C3 double bond. The oxidation of substituted indoles can lead to a variety of products, with 2-oxindoles and 3-oxindoles being common derivatives. For this compound, oxidation would likely proceed at the pyrrole ring.

Catalytic oxidation represents a selective method for such transformations. For example, artificial mini-enzymes containing manganese have been shown to selectively catalyze the oxidation of the indole C3 position, leading to 3-oxindole derivatives. acs.org The reaction mechanism for the oxidation of indole and N-methyl-indole is suggested to involve the selective C3 oxygenation of the substrates. acs.org The presence of an electron-withdrawing N-acetyl group on the indole can inhibit the reaction, indicating that the electron density at the pyrrole ring is crucial for reactivity. acs.org Furthermore, copper-catalyzed methods using acyl nitroso reagents can selectively oxidize C2-alkyl-substituted indoles to 3-oxindoles under mild conditions. nih.gov These findings suggest that this compound could be selectively oxidized at the C2 or C3 position to yield the corresponding oxindole derivatives, which are valuable intermediates in medicinal chemistry.

Site-Specific Derivatization and Scaffold Hybridization

N1-Substitution Reactions

The nitrogen atom (N1) of the indole ring is a key site for derivatization. The N-H proton is acidic and can be removed by a base to generate an indolyl anion, which is a potent nucleophile. The presence of electron-withdrawing chloro and nitro groups on the this compound scaffold increases the acidity of the N-H proton, facilitating its deprotonation and subsequent reaction with electrophiles.

Common N1-substitution reactions include alkylation, arylation, and acylation. These reactions allow for the introduction of a wide variety of functional groups, which can modulate the biological activity and physicochemical properties of the parent compound. Phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization is a notable method for synthesizing various N-arylated and N-alkylated indoles, demonstrating the versatility of N-substitution in building complex molecular architectures. organic-chemistry.org

Table of N1-Substitution Reactions

| Reaction | Reagent Type | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | N1-Alkyl-4-chloro-6-nitro-1H-indole |

| N-Acylation | Acyl chloride (e.g., AcCl), Acid anhydride | N1-Acyl-4-chloro-6-nitro-1H-indole |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | N1-Sulfonyl-4-chloro-6-nitro-1H-indole |

C2- and C3-Functionalization Strategies

While C3 is the typical site for electrophilic attack, functionalization at the C2 position is also achievable, often through different mechanistic pathways. The development of transition-metal-catalyzed C-H functionalization has significantly expanded the toolbox for modifying the indole core at various positions. rsc.org

Direct C3-alkylation of indoles can be achieved using a metal-free, hydrogen autotransfer-type reaction with α-heteroaryl-substituted methyl alcohols. chemrxiv.org This method is tolerant of various functional groups on the indole ring. chemrxiv.org

In contrast, radical additions to indoles show a different regioselectivity. Electron-deficient radicals, such as those generated from bromoacetonitrile (B46782) or trifluoromethyl sources via photoredox catalysis, have been shown to add selectively to the C2 position of the indole ring. nih.gov This switch in regioselectivity from the typical C3 electrophilic substitution is attributed to the formation of a more stable benzylic radical intermediate when addition occurs at C2. nih.gov

Furthermore, palladium-catalyzed reactions can direct functionalization to specific sites. For instance, Pd(II)-catalyzed C-H arylation of indoles bearing a C3-carbonyl directing group can lead to C4-arylation or even domino C4-arylation/3,2-carbonyl migration to yield C2-arylated products. acs.org These advanced strategies provide access to C2,C3-disubstituted indoles, which are prevalent motifs in bioactive molecules. researchgate.net

Synthesis of Phosphonic Acid Derivatives

The introduction of a phosphonic acid group or its ester derivatives onto an indole scaffold can impart important biological properties. The synthesis of indole phosphonic acid derivatives can be achieved through various methods, including building the indole ring from a phosphorus-containing precursor or by direct C-P bond formation on the indole nucleus.

One novel approach involves the ring expansion of benzocyclobutenone oxime sulfonates, which allows for the synthesis of 2-phosphorus-substituted indoles. acs.org This method is applicable to substrates with a wide variety of substitution patterns on the benzene ring. acs.org Another strategy involves the remodeling of the indole skeleton itself. For example, N-substituted 3-formyl indoles can be transformed into diversely substituted pyridine (B92270) analogs containing phosphonate (B1237965) groups. nih.gov These modern synthetic protocols provide access to heteroaryl phosphonates that are otherwise difficult to prepare. nih.gov

Annulation with Heterocyclic Rings (e.g., Azetidinone, Pyran)

Fusing additional heterocyclic rings to the indole scaffold is a powerful strategy for creating novel chemical entities with diverse structures and properties. Annulation reactions can be designed to build new rings across different bonds of the indole nucleus.

Synthesis of Pyranoindoles: Pyrano-fused indoles can be synthesized through reactions like the Pechmann condensation. This method typically involves the reaction of a hydroxyindole with a β-ketoester. mdpi.com For example, 6-hydroxyindole (B149900) can be cyclized to form pyrano[3,2-f]indole derivatives. nih.gov This suggests that a this compound, if converted to a hydroxy-substituted analogue, could serve as a precursor for pyrano-fused systems.

Synthesis of Azepine- and Diazepinone-fused Indoles: [4+3] annulation reactions provide a route to seven-membered rings fused to the indole core. A phosphine-catalyzed [4+3] annulation between indole derivatives (acting as four-atom synthons) and Morita-Baylis-Hillman carbonates can efficiently produce indole-1,2-fused 1,4-diazepinones and azepines. researchgate.net Another metal-free (4+3) annulation of enone-tethered indoles with alkylidene succinimides gives access to complex azepino[3,2,1-hi]indole scaffolds. rsc.org

These annulation strategies, summarized in the table below, highlight the potential of the this compound scaffold as a building block for the synthesis of complex, polycyclic heterocyclic systems.

| Annulation Strategy | Reactants | Fused Ring System |

| Pechmann Condensation | Hydroxyindole + β-ketoester | Pyran |

| Phosphine-Catalyzed [4+3] Annulation | Indole derivative + MBH Carbonate | Azepine, Diazepinone |

| Metal-Free (4+3) Annulation | Enone-tethered indole + Alkylidene succinimide | Azepine |

| Rhodium-Catalyzed Annulation | Indole + Alkyne | Various Carbocycles/Heterocycles |

Incorporation into Heterocyclic Hybrid Scaffolds (e.g., Thiadiazoles, Triazoles)

The synthesis of hybrid molecules that covalently link the this compound scaffold with other heterocyclic rings like thiadiazoles and triazoles is a key strategy in medicinal chemistry to create novel pharmacophores with potentially enhanced biological activities. researchgate.netmdpi.comrsc.org These syntheses typically proceed by first functionalizing the N-1 position of the indole core to install a reactive handle, which is then used to build the second heterocyclic ring.

Triazole Hybrids:

The most prevalent method for creating 1,2,3-triazole hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.org This strategy involves a two-step process starting from this compound:

N-Alkylation to introduce an azide (B81097) or alkyne: The indole nitrogen is first deprotonated with a suitable base (e.g., NaH, K₂CO₃) and then alkylated with a bifunctional reagent. To introduce a terminal alkyne, a reagent like propargyl bromide is used. To introduce an azide, an alkyl halide bearing a terminal azide (e.g., 2-azidoethyl chloride) or an alkyl halide that is subsequently converted to an azide (e.g., via reaction with sodium azide) is employed. nih.gov

Cycloaddition: The resulting N-alkynylated or N-azidoalkylated indole is then reacted with a complementary azide or alkyne partner in the presence of a copper(I) catalyst to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring. acs.org

This modular approach allows for the generation of a diverse library of hybrid compounds by varying the reaction partner in the cycloaddition step.

Table 1: Representative Reagents for the Synthesis of this compound-Triazole Hybrids

| Step | Precursor | Reagent | Product |

| 1a | This compound | Propargyl bromide | 1-(Prop-2-yn-1-yl)-4-chloro-6-nitro-1H-indole |

| 1b | This compound | 1-Bromo-2-chloroethane followed by Sodium azide | 1-(2-Azidoethyl)-4-chloro-6-nitro-1H-indole |

| 2a | 1-(Prop-2-yn-1-yl)-4-chloro-6-nitro-1H-indole | Benzyl azide | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-chloro-6-nitro-1H-indole |

| 2b | 1-(2-Azidoethyl)-4-chloro-6-nitro-1H-indole | Phenylacetylene | 4-Chloro-6-nitro-1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole |

Thiadiazole Hybrids:

The construction of 1,3,4-thiadiazole (B1197879) rings onto the indole scaffold also begins with the functionalization of the indole nitrogen. A common pathway involves the preparation of an N-acylthiosemicarbazide intermediate, which can then be cyclized.

Preparation of Hydrazide Intermediate: The N-1 position of this compound is first acylated with ethyl chloroacetate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield 2-(4-chloro-6-nitro-1H-indol-1-yl)acetohydrazide.

Formation of Thiosemicarbazide (B42300): The resulting hydrazide is treated with an isothiocyanate (e.g., phenyl isothiocyanate) to form the corresponding N-acylthiosemicarbazide derivative.

Cyclization: Acid-catalyzed intramolecular cyclization and dehydration of the thiosemicarbazide furnishes the 1,3,4-thiadiazole ring. For instance, concentrated sulfuric acid is often used to promote this cyclization.

This synthetic route allows for diversity by changing the isothiocyanate reagent used in the second step, leading to various substituents on the thiadiazole ring.

Table 2: General Synthesis Pathway for this compound-1,3,4-Thiadiazole Hybrids

| Step | Reaction | Intermediate/Product |

| 1 | N-Alkylation with Ethyl chloroacetate, then Hydrazinolysis | 2-(4-Chloro-6-nitro-1H-indol-1-yl)acetohydrazide |

| 2 | Reaction with Aryl isothiocyanate (Ar-NCS) | 2-(2-(4-Chloro-6-nitro-1H-indol-1-yl)acetyl)-N-arylhydrazine-1-carbothioamide |

| 3 | Acid-catalyzed Cyclodehydration | 5-((4-Chloro-6-nitro-1H-indol-1-yl)methyl)-N-aryl-1,3,4-thiadiazol-2-amine |

Reactions with Michael Acceptors

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). organic-chemistry.org For this compound, the nucleophilic character is concentrated at the indole nitrogen. The strong electron-withdrawing nature of the chloro and nitro groups deactivates the benzene ring and the C-3 position of the pyrrole ring towards electrophilic attack, and simultaneously increases the acidity of the N-H proton.

Consequently, the reaction with Michael acceptors proceeds via the deprotonation of the indole nitrogen with a base to form a potent indolide anion. This anion then acts as a soft nucleophile, readily attacking the β-carbon of a Michael acceptor. youtube.com

Common Michael acceptors used in these reactions include:

α,β-Unsaturated esters (e.g., methyl acrylate, ethyl acrylate)

α,β-Unsaturated ketones (e.g., methyl vinyl ketone)

Nitroalkenes (e.g., β-nitrostyrene) nih.govmsu.edu

α,β-Unsaturated nitriles (e.g., acrylonitrile)

The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or tetrabutylammonium (B224687) hydroxide, in a polar aprotic solvent like DMF or acetonitrile. The resulting products are N-1 functionalized indoles, where a three-carbon chain (or a substituted variant) is appended to the indole nitrogen.

Table 3: Examples of Michael Addition Reactions with this compound

| Michael Acceptor | Product Name |

| Methyl acrylate | Methyl 3-(4-chloro-6-nitro-1H-indol-1-yl)propanoate |

| Acrylonitrile | 3-(4-Chloro-6-nitro-1H-indol-1-yl)propanenitrile |

| Methyl vinyl ketone | 4-(4-Chloro-6-nitro-1H-indol-1-yl)butan-2-one |

| (E)-2-Nitro-1-phenylethene (β-Nitrostyrene) | 4-Chloro-6-nitro-1-(2-nitro-1-phenylethyl)-1H-indole |

This reaction provides a straightforward and efficient method for N-alkylation of the indole core, introducing functionalized side chains that can be used for further synthetic manipulations or to modulate the biological properties of the parent molecule.

Structure Activity Relationship Sar Studies on 4 Chloro 6 Nitro 1h Indole Derivatives

Influence of Substituent Effects on Biological Activity

The nature, position, and electronic characteristics of substituents on the indole (B1671886) ring are pivotal in modulating the biological activity of its derivatives. The chloro and nitro groups in the 4- and 6-positions, respectively, exert significant electronic and steric influences that dictate the molecule's reactivity, polarity, and ability to bind to specific receptors or enzymes. The development of synthetic products containing chloro and nitro groups is a known strategy to enhance biological activity. nih.gov

Electronic Properties of the Nitro Group and its Impact

The nitro group (–NO₂) is a powerful electron-withdrawing group, a property that stems from both resonance and inductive effects. researchgate.net This strong electron-attracting nature significantly alters the electron density distribution across the indole ring system. researchgate.net This modification of the electronic landscape can change the polarity of the molecule, which may foster more favorable interactions with nucleophilic sites within protein structures, such as enzymes, potentially leading to their inhibition. The electronic properties of the nitro group can be a determining factor in whether the molecule acts as a pharmacophore (a group responsible for biological activity) or a toxicophore.

In the context of the indole scaffold, the position of the nitro group is critical. Studies on various nitro-substituted indoles have shown that the biological outcome can vary dramatically with the location of the –NO₂ group. For instance, research on the mutagenic activity of nitro- and methyl-nitro derivatives of indole revealed that the presence of a nitro group at the C4 or C7 position resulted in compounds that were only weakly or non-mutagenic. nih.gov In contrast, nitro groups at the C2, C5, or C6 positions typically conferred measurable mutagenic activity. nih.gov Furthermore, substitution at the 4-position of the indole ring with a nitro group has been shown to create a visible chromophore with a red-shifted absorption spectrum, though it renders the molecule essentially non-fluorescent. nih.gov This suggests that while a 4-nitro substituent profoundly impacts the electronic transition energy, it may not always translate to favorable biological activity in all contexts. nih.govnih.gov

The table below summarizes the observed mutagenic activity based on the position of the nitro group on the indole ring.

| Nitro Group Position | Observed Mutagenic Activity in Salmonella TA98 and TA100 |

| C2 | Measurable Activity |

| C4 | Weakly or Non-mutagenic |

| C5 | Measurable Activity |

| C6 | Measurable Activity |

| C7 | Weakly or Non-mutagenic |

Data sourced from studies on nitro derivatives of indole. nih.gov

Positional and Electronic Effects of the Chlorine Atom

The position of the chlorine atom is a key determinant of its influence. Research on a series of 3-substituted 1H-indole-2-carboxylic acid derivatives as selective antagonists for a specific receptor found that substitution at position 4 of the indole ring was the least favorable for activity. researchgate.net This suggests that for certain biological targets, a substituent at the C4 position, such as chlorine, may introduce steric hindrance or unfavorable electronic properties that diminish binding affinity. researchgate.netrsc.org Steric hindrance at the 4-position has been noted to negatively affect reaction yields in synthetic processes, further indicating that this position is sensitive to substitution. rsc.org The specific placement of both a halogen and a nitro group on an indole core creates a bifunctional molecule, where the distinct reactivities of each group can be leveraged for further chemical modifications.

Positional Isomerism and Its Impact on Pharmacological Modulation

Positional isomerism, which concerns the specific placement of functional groups on the indole scaffold, is a critical factor that governs the pharmacological activity of chloro-nitro-indole derivatives. As established, the biological effects can be dramatically altered simply by moving the chloro or nitro group to a different position on the ring, even while maintaining the same molecular formula.

The previously mentioned study on the mutagenicity of nitroindoles provides a clear example of this principle. The distinction between the weak activity of 4-nitroindole (B16737) and the measurable activity of 5-nitroindole (B16589) and 6-nitroindole (B147325) highlights the profound impact of the substituent's location. nih.gov A nitro group at the 6-position, as in the parent compound of this article, is associated with measurable biological activity in that specific assay, whereas moving it to the 4- or 7-position abolishes this effect. nih.gov

Similarly, the observation that substitution at the C4 position of the indole ring was "least favorable" in a study of receptor antagonists underscores the importance of this specific location. researchgate.net In contrast, substitution at the C7 position was found to be the most favorable in the same study. researchgate.net This demonstrates that even within the same class of compounds, subtle shifts in substituent placement can lead to significant differences in pharmacological modulation. Therefore, the specific 4-chloro-6-nitro substitution pattern will produce a distinct biological profile compared to other isomers, such as 6-chloro-4-nitro-1H-indole or 7-chloro-5-nitro-1H-indole.

The table below illustrates how the position of a substituent on the indole ring can influence biological activity in a specific CysLT1 antagonist assay.

| Substituent Position | Relative Activity |

| Position 4 | Least Favorable |

| Position 7 | Most Favorable |

Data derived from SAR studies on 1H-indole-2-carboxylic acid derivatives. researchgate.net

Conformational Analysis and Molecular Recognition Elements

Beyond the electronic effects of substituents, the three-dimensional shape (conformation) of 4-chloro-6-nitro-1H-indole derivatives and their ability to be recognized by biological targets are fundamental to their activity. Conformational analysis examines the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. The preferred conformation is the one that is most stable, and this shape dictates how the molecule fits into a receptor's binding site.

Theoretical and Computational Investigations of 4 Chloro 6 Nitro 1h Indole

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Had studies been conducted on 4-Chloro-6-nitro-1H-indole, they would provide foundational knowledge of its intrinsic molecular properties.

An EPS analysis would map the electrostatic potential onto the electron density surface of the molecule. This visualization is crucial for understanding intermolecular interactions. For this compound, such an analysis would reveal:

Electron-rich regions: Typically colored in shades of red, these areas (e.g., around the oxygen atoms of the nitro group and the nitrogen of the indole (B1671886) ring) would indicate sites prone to electrophilic attack or hydrogen bond donation.

Electron-poor regions: Colored in shades of blue, these areas (e.g., around the hydrogen atoms) would indicate sites susceptible to nucleophilic attack. The resulting map would be invaluable for predicting how the molecule interacts with solvents, receptors, or other molecules.

This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

HOMO: Represents the ability to donate an electron. Its location on the this compound structure would indicate the most probable site for electrophilic attack.

LUMO: Represents the ability to accept an electron. Its location would highlight the most likely site for nucleophilic attack. A data table would typically present the HOMO energy, LUMO energy, and the HOMO-LUMO gap in electron volts (eV), providing a quantitative measure of the molecule's kinetic stability and chemical reactivity.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This is essential in drug discovery for predicting the interaction between a potential drug and its target.

If docking studies for this compound had been performed, they would predict how it binds within the active site of a specific protein target. The results would detail:

Key Interactions: Identification of specific amino acid residues in the protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Binding Affinity: A calculated score (e.g., in kcal/mol) that estimates the strength of the ligand-protein interaction. A lower binding energy typically suggests a more potent inhibitor. A data table would list the interacting residues, the type of interaction (e.g., hydrogen bond, pi-pi stacking), and the corresponding distances.

Docking simulations generate multiple possible binding poses (conformations) of the ligand in the protein's active site. Analysis of these poses would identify the most stable and energetically favorable conformation. The stability is often evaluated by the binding energy score and the consistency of the pose across multiple simulation runs.

Molecular Dynamics Simulations (e.g., ligand-enzyme complexes)

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. An MD simulation of a this compound-enzyme complex would simulate the movements and interactions of the atoms, revealing the stability of the binding pose predicted by docking. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. A stable RMSD value would indicate that the ligand remains securely bound in its initial docked pose.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are stable upon ligand binding. These simulations would confirm the stability of the predicted interactions and provide a more realistic model of the binding event than static docking alone.

Prediction of Reactivity and Selectivity in Chemical Transformations

The reactivity and regioselectivity of the this compound ring in chemical transformations are dictated by the electronic effects of the chloro and nitro substituents. The interplay of their inductive and resonance effects determines the electron density at various positions of the indole nucleus, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

The nitro group at the 6-position is a strong electron-withdrawing group, primarily through resonance and inductive effects. This deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The chloro group at the 4-position is also electron-withdrawing via its inductive effect, but a weak deactivator in electrophilic aromatic substitution due to the electron-donating nature of its lone pairs through resonance.

Computational methods such as Density Functional Theory (DFT) can be employed to predict the reactivity of this compound. By calculating molecular orbital energies (HOMO and LUMO) and mapping the electrostatic potential, regions of high and low electron density can be identified, which correspond to the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Reactivity of this compound in Various Reactions

| Reaction Type | Predicted Reactivity and Selectivity | Rationale |

| Electrophilic Aromatic Substitution | Deactivated ring system. Substitution, if forced, is likely to occur at the C3 position of the pyrrole (B145914) ring, which is the most nucleophilic position in the indole system. The benzene ring is highly deactivated by the nitro group. | The pyrrole ring of indole is inherently electron-rich and more reactive towards electrophiles than the benzene ring. The C3 position is the typical site of electrophilic attack in indoles. |

| Nucleophilic Aromatic Substitution | The chloro group at C4 may be susceptible to substitution by strong nucleophiles, activated by the electron-withdrawing nitro group at C6. | The nitro group stabilizes the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution, facilitating the displacement of the chloro group. |

| Reduction of the Nitro Group | The nitro group at C6 can be readily reduced to an amino group using various reducing agents (e.g., SnCl2/HCl, H2/Pd-C). | The reduction of a nitro group to an amine is a common and high-yielding transformation, providing a versatile handle for further functionalization. |

| N-H Acidity and Alkylation/Acylation | The N-H proton of the indole is acidic and can be deprotonated with a suitable base, followed by reaction with electrophiles to yield N-substituted products. | The electron-withdrawing groups on the benzene ring increase the acidity of the N-H proton compared to unsubstituted indole. |

Crystallographic Studies and Refinement Techniques

Specific crystallographic data for this compound is not publicly available. However, the crystallographic analysis of small organic molecules, particularly those with rigid planar structures and polar substituents like the nitro group, can present challenges such as polymorphism, twinning, and disorder.

Crystallographic Challenges:

Polymorphism: The ability of a compound to crystallize in more than one crystal structure. Different polymorphs can exhibit different physical properties. The presence of both a chloro and a nitro group, capable of participating in various intermolecular interactions, could favor the formation of different crystalline arrangements.

Twinning: A phenomenon where two or more individual crystals are intergrown in a symmetrical manner. tulane.edu Twinning can complicate structure determination as the diffraction pattern is a superposition of the patterns from each twin component. cancer.gov Merohedral twinning, where the twin lattices perfectly overlap, can be particularly challenging to detect and resolve. cancer.gov

Disorder: This occurs when a molecule or part of a molecule occupies more than one position in the crystal lattice. In the case of substituted indoles, disorder could arise from the rotation of the nitro group or from the entire molecule adopting slightly different orientations within the crystal.

Refinement Techniques:

Should crystallographic studies of this compound be undertaken and these challenges encountered, specific refinement techniques would be necessary.

Table 2: Crystallographic Refinement Strategies for Twinning and Disorder

| Challenge | Detection Method | Refinement Strategy |

| Twinning | Analysis of intensity statistics (e.g., Wilson plot), examination of systematic absences, and specific tests for twinning implemented in crystallographic software. cancer.gov | The diffraction data can be refined against a twinned model, where the contribution of each twin domain is accounted for by a twin fraction parameter (BASF in SHELXL). uky.edu |

| Disorder | Unusually large or elongated thermal ellipsoids (anisotropic displacement parameters), and residual electron density peaks in the difference Fourier map. | The disordered atoms are modeled over multiple positions with fractional occupancies that sum to unity. Geometric restraints or constraints may be required to maintain sensible molecular geometry during refinement. uky.edu |

The theoretical and computational investigation of this compound provides valuable predictions regarding its chemical behavior. While awaiting experimental validation, these theoretical insights serve as a useful guide for the potential synthesis, functionalization, and solid-state characterization of this and related substituted indoles.

Mechanistic Research in Biological Systems in Vitro Focus

Enzyme Inhibition Mechanisms

The indole (B1671886) scaffold, particularly when substituted with electron-withdrawing groups like chloro and nitro moieties, has been identified as a potent inhibitor of several key enzymes.

Fructose-1,6-bisphosphatase (FBPase): FBPase is a rate-limiting enzyme in the gluconeogenesis pathway. nih.gov Studies on indole derivatives have shown that they can act as inhibitors of this enzyme. In the design of these inhibitors, it was discovered that a nitro group on the indole scaffold was a highly favorable substitution for inhibitory activity, potentially due to its electron-withdrawing properties or its capacity to act as a hydrogen bond acceptor. nih.gov

Leishmania trypanothione (B104310) reductase (LiTR): This enzyme is crucial for the survival of Leishmania parasites, as it maintains the intracellular thiol balance and protects the parasite from oxidative stress. nih.govresearchgate.net The absence of this enzyme in humans makes it an attractive drug target. researchgate.net An indole derivative featuring a nitro group has been identified as a potent inhibitor of LiTR from Leishmania infantum, exhibiting a half-maximal inhibitory concentration (IC50) of 7.5 μM. nih.gov This compound was shown to compete with the enzyme's cofactor, NADPH, for its binding site and demonstrated selectivity, with no activity against the human homolog, glutathione (B108866) reductase (hGR). nih.gov

Table 1: Enzyme Inhibition by Nitro-Indole Derivatives

| Enzyme Target | Organism | Inhibitor Type | IC50 | Mechanism of Action |

|---|---|---|---|---|

| Leishmania trypanothione reductase (LiTR) | Leishmania infantum | Nitro-indole derivative | 7.5 μM | Competitive inhibition at the NADPH binding site |

| Fructose-1,6-bisphosphatase (FBPase) | N/A | Indole derivative | Submicromolar levels | Allosteric inhibition |

Receptor Interaction Mechanisms

Indole-based compounds have been shown to interact with and modulate the function of important cellular receptors.

Cannabinoid CB1 Receptor Allosteric Modulation: The cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR), plays a significant role in numerous physiological processes. nih.gov Certain indole derivatives, such as ORG27569, which contains a 5-chloro-indole scaffold, have been identified as allosteric modulators of the CB1 receptor. nih.govmdpi.com These modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous cannabinoids. nih.gov This interaction doesn't activate or block the receptor directly but rather modifies the receptor's response to its natural ligands, offering a more nuanced approach to therapeutic modulation. nih.gov

Estrogen Receptor-α (ERα) and Estrogen Receptor-β (ERβ) Inhibition: Estrogen receptors are critical in the development and progression of certain cancers. Indole compounds have been investigated for their ability to interfere with estrogen signaling. For instance, Indole-3-Carbinol (I3C) has been shown to disrupt the expression of ERα-dependent genes. nih.gov Furthermore, a complex indole derivative has been demonstrated to interact directly with Estrogen Receptor beta (ERβ) in human ovarian cancer cells. researchgate.net This interaction was shown to regulate the expression of genes involved in cell cycle control, such as CCND1, MYC, and CDKN2A, providing a molecular basis for the compound's antiproliferative effects. researchgate.net

Cellular Signaling Pathways Modulated (e.g., MAPK/NF-κB/AP-1 in cellular models)

Indole compounds can exert significant control over intracellular signaling cascades that are often dysregulated in disease states. The Akt-NF-κB pathway is a central signaling axis that regulates cell survival, proliferation, and inflammation. Natural indole compounds like Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), are known to effectively inhibit this pathway. nih.gov

Building on this, a synthetic indole derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H–indol-3-yl]-methanol (OSU-A9), which features both chloro and nitro substitutions, has been shown to be a potent modulator of this pathway. nih.gov Research demonstrated that OSU-A9 suppresses breast tumor growth by targeting the Akt-NF-κB signaling network. nih.gov The mechanism involves the inhibition of Akt, a key upstream kinase, which in turn prevents the activation and nuclear translocation of the transcription factor NF-κB. nih.gov By blocking NF-κB, these indole derivatives can downregulate the expression of numerous pro-survival and pro-inflammatory genes, contributing to their anticancer activity.

Inhibition of Specific Cellular Processes

Tubulin Polymerization: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division. Many indole-based compounds function as potent inhibitors of tubulin polymerization. These agents, including arylthioindoles and indole-chalcone derivatives, typically bind to the colchicine-binding site on β-tubulin. This binding disrupts the normal dynamics of microtubule assembly and disassembly, leading to a destabilization of the microtubule network. The consequence of this disruption is an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis in cancer cells.

Photosystem II (PSII) Activity: Photosystem II is a protein complex in the thylakoid membranes of plants, algae, and cyanobacteria that is essential for oxygenic photosynthesis. Certain nitroaromatic compounds have been found to inhibit PSII activity. The mechanism of inhibition often involves blocking the photosynthetic electron transport chain. For example, some inhibitors act by displacing the native plastoquinone (B1678516) (QB) from its binding niche on the D1 protein of the PSII complex. This action blocks electron flow from the primary electron acceptor (QA) to QB, thereby halting the photosynthetic process.

Antimicrobial Activity Mechanisms

The antimicrobial properties of compounds containing both indole and nitroaromatic features stem from multiple mechanisms.

DNA Damage via Reductive Activation: A widely accepted mechanism for nitro-containing antimicrobials involves the intracellular reduction of the nitro group. This process, which uses cellular reducing agents like NADH or NADPH, generates highly reactive intermediates such as nitroso and hydroxylamine (B1172632) species, as well as superoxide (B77818) radicals. These intermediates can covalently bind to and damage microbial DNA, leading to strand breaks, impaired replication, and ultimately, cell death.

Inhibition of Essential Enzymes: The strong electron-withdrawing nature of the nitro and chloro groups can alter the electronic properties of the indole ring system. This can facilitate interactions with nucleophilic residues in the active sites of essential microbial enzymes, leading to their inhibition.

Membrane Disruption: Indole alkaloids, in general, can exert antimicrobial effects by disrupting the integrity of the bacterial cell membrane.

Inhibition of Protein Synthesis: Some indole derivatives have been shown to interfere with microbial protein synthesis, further contributing to their antibacterial effect.

Studies have confirmed that indole derivatives substituted with a chloro group are beneficial for antimicrobial activity, and compounds containing both chloro and nitro groups have demonstrated potent inhibitory effects against pathogenic bacteria. nih.gov

Antileishmanial Activity Mechanisms

The primary mechanism for the antileishmanial activity of nitro-indole derivatives is the inhibition of the parasite-specific enzyme, Leishmania trypanothione reductase (LiTR). nih.govnih.gov This enzyme is vital for the parasite's defense against oxidative damage inflicted by the host's immune cells. nih.gov By inhibiting LiTR, the compound disrupts the parasite's redox homeostasis, rendering it vulnerable to reactive oxygen species and leading to its death. researchgate.net A nitro-indole compound demonstrated a dose-dependent anti-proliferative effect on L. infantum promastigotes, with an IC50 value of 12.44 μM, directly linking the enzyme inhibition to the death of the parasite. nih.govnih.gov

Anticancer Activity Mechanisms

The anticancer effects of 4-Chloro-6-nitro-1H-indole and related structures are multifactorial, targeting several key processes in cancer cells.

Inhibition of Tubulin Polymerization and Cell Cycle Arrest: As detailed in section 6.4, a primary mechanism is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these compounds cause cells to arrest in the G2/M phase of the cell cycle, preventing mitosis and proliferation.